molecular formula C13H7BCl2O4 B1622985 4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid CAS No. 73688-86-5

4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid

Cat. No.: B1622985
CAS No.: 73688-86-5
M. Wt: 308.9 g/mol
InChI Key: SYHNTCQAYDALOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki–Miyaura coupling . This compound is characterized by the presence of a boronic acid group, a carboxylic acid group, and a cyclic ester structure with two chlorine atoms.

Properties

CAS No.

73688-86-5

Molecular Formula

C13H7BCl2O4

Molecular Weight

308.9 g/mol

IUPAC Name

4-(5,6-dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid

InChI

InChI=1S/C13H7BCl2O4/c15-9-5-11-12(6-10(9)16)20-14(19-11)8-3-1-7(2-4-8)13(17)18/h1-6H,(H,17,18)

InChI Key

SYHNTCQAYDALOC-UHFFFAOYSA-N

SMILES

B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

B1(OC2=CC(=C(C=C2O1)Cl)Cl)C3=CC=C(C=C3)C(=O)O

Other CAS No.

73688-86-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzeneboronic acid, p-carboxy-, cyclic 4,5-dichloro-o-phenylene ester typically involves the reaction of benzeneboronic acid with a suitable diol in the presence of a dehydrating agent. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a catalyst like palladium . The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-Dichloro-1,3,2-benzodioxaborol-2-yl)benzoic acid is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of both boronic acid and carboxylic acid groups, along with the cyclic ester structure, provides a versatile platform for chemical modifications and biological interactions .

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